

Structure-Activity Relationship of Nimbolide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Deacetyl nimbolinin B**

Cat. No.: **B15129363**

[Get Quote](#)

For the attention of Researchers, Scientists, and Drug Development Professionals.

Disclaimer: Initial research on the structure-activity relationship (SAR) of **1-Deacetyl nimbolinin B** analogs yielded limited publicly available data. Therefore, this guide focuses on the closely related and well-studied limonoid, nimbolide, to provide a comprehensive comparative analysis of its analogs based on existing experimental data.

Introduction

Nimbolide, a potent tetraneortriterpenoid isolated from the leaves and flowers of the neem tree (*Azadirachta indica*), has garnered significant interest for its wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.^{[1][2]} Its complex chemical structure offers multiple points for modification, making it an attractive scaffold for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships of various nimbolide analogs, focusing on their cytotoxic and anti-inflammatory effects. The data presented is compiled from published experimental studies to facilitate the rational design of more potent and selective nimbolide-based drug candidates.

Comparative Analysis of Cytotoxic Activity

The cytotoxic effects of nimbolide and its analogs have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

Compound/Analog	Modification	A549 (Lung) IC50 (µM)	MCF-7 (Breast) IC50 (µM)	MDA-MB-231 (Breast) IC50 (µM)	HCT15 (Colon) IC50 (µM)	UWB1 (Ovarian) IC50 (µM)	Reference
Nimbolidine (Parent)	-	1.48	-	-	-	~1	[3][4]
Analog 2g	Amide derivative	Potent activity	Potent activity	Potent activity	Potent activity	-	[5]
Analog 2h	Amide derivative	Potent activity	Potent activity	Potent activity	Potent activity	-	[5]
Analog 2i	Amide derivative	Potent activity	Potent activity	Potent activity	Potent activity	-	[5]
Analog 3a	Alkyne-linked dimer	0.23	-	-	-	-	[3]
Analog 40	Synthetic isomer (C-ring size/stereochemistry)	-	-	-	-	Comparable to Nimbolidine	[6]
Analog 41	Synthetic isomer (rearranged C/D rings)	-	-	-	-	Inactive	[6]
Analog 42	No enone moiety	-	-	-	-	>10	

Analog 43	No enone moiety	-	-	-	-	>10
Analog 44	No enone moiety	-	-	-	-	>10
Analog 45	No lactone motif	-	-	-	-	>10
Analog 46	No lactone motif	-	-	-	-	>10
Analog 60	Synthetic intermediate (A/B rings)	-	-	-	-	Active

Key Findings from SAR Studies:

- The α,β -unsaturated ketone in the A-ring and the γ -lactone moiety in the D-ring are crucial for the cytotoxic activity of nimbolide. Analogs lacking these features (42, 43, 44, 45, 46) demonstrate significantly reduced or no activity.^[7]
- The presence of the A and B rings in a synthetic intermediate (60) is sufficient for some level of cytotoxicity.
- Modifications at the C-28 position, such as the introduction of an alkyne-linked dimeric structure (3a), can lead to a substantial increase in cytotoxic potency against lung cancer cells (A549) compared to the parent nimbolide.^[3]
- Amide derivatives (2g, 2h, 2i) have shown potent cytotoxic activity across a panel of cancer cell lines.^[5]

- The stereochemistry and size of the C-ring can be modified without loss of activity (Analog 40), but significant rearrangement of the C and D rings leads to inactive compounds (Analog 41).[6]

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The cytotoxic activity of nimbolide analogs is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9][10]

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells. The amount of formazan produced is proportional to the number of living cells.

Procedure:

- **Cell Seeding:** Cancer cells are seeded in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubated for 24 hours to allow for attachment.
- **Compound Treatment:** Cells are treated with various concentrations of the nimbolide analogs and the parent compound for a specified duration (e.g., 24 or 48 hours).
- **MTT Addition:** After the incubation period, 10 μ L of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2 to 4 hours at 37°C.
- **Formazan Solubilization:** The medium is removed, and 100 μ L of a solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
- **IC50 Determination:** The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Anti-inflammatory Activity Assessment

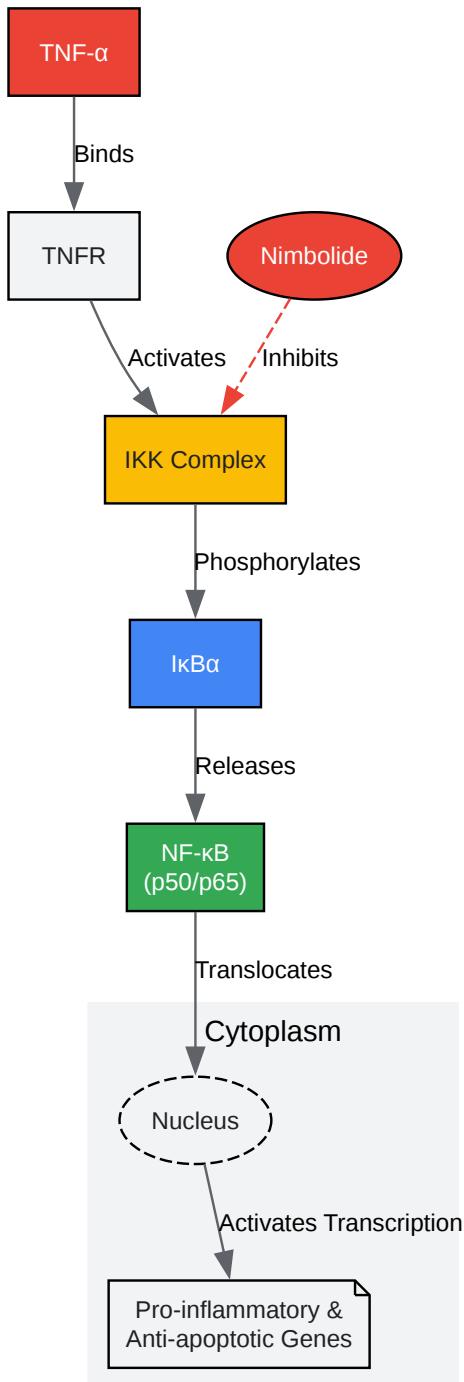
The anti-inflammatory properties of nimbolide and its analogs can be evaluated using *in vivo* models such as carrageenan-induced paw edema in rodents.[\[2\]](#)

Principle: Carrageenan injection into the paw induces an acute inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory activity.

Procedure:

- **Animal Model:** Male Wistar rats or Swiss albino mice are used.
- **Compound Administration:** The test compounds (nimbolide analogs) and a standard anti-inflammatory drug (e.g., indomethacin) are administered orally or intraperitoneally at a specific time before carrageenan injection.
- **Induction of Inflammation:** A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.
- **Edema Measurement:** The paw volume is measured at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
- **Calculation of Inhibition:** The percentage of inhibition of edema is calculated for each group compared to the vehicle-treated control group.

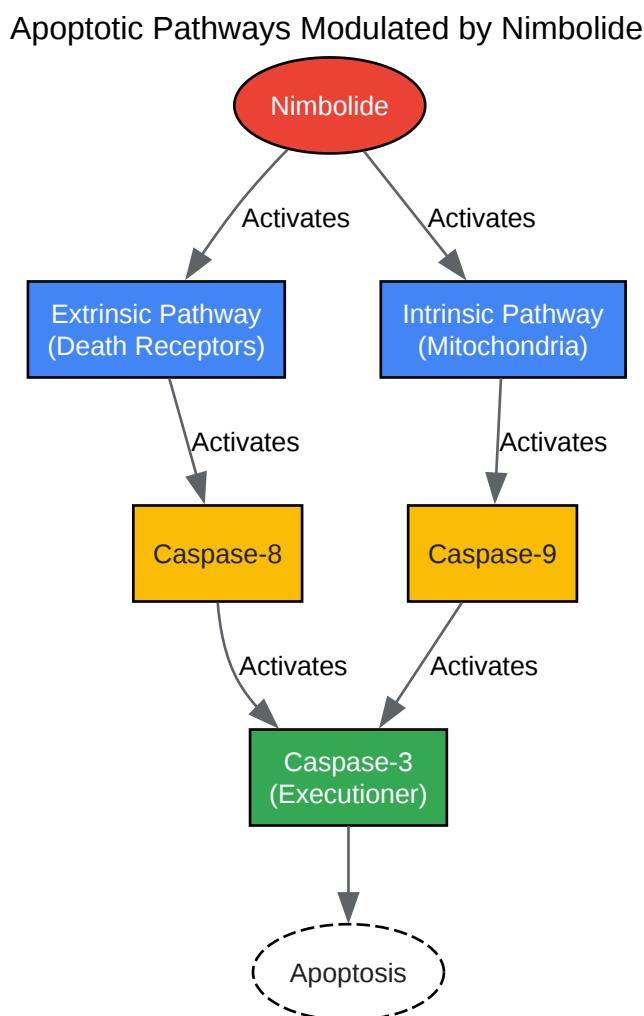
Signaling Pathways and Mechanisms of Action


Nimbolide exerts its biological effects by modulating multiple signaling pathways involved in cell proliferation, apoptosis, and inflammation.[\[7\]](#)[\[11\]](#)[\[12\]](#)

Inhibition of NF-κB Signaling

A key mechanism of action for nimbolide is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is a central regulator of inflammation and cell survival.[\[11\]](#)[\[13\]](#)

Nimbolide has been shown to block the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitory protein, IκBα. This leads to the suppression of downstream pro-inflammatory and anti-apoptotic genes.

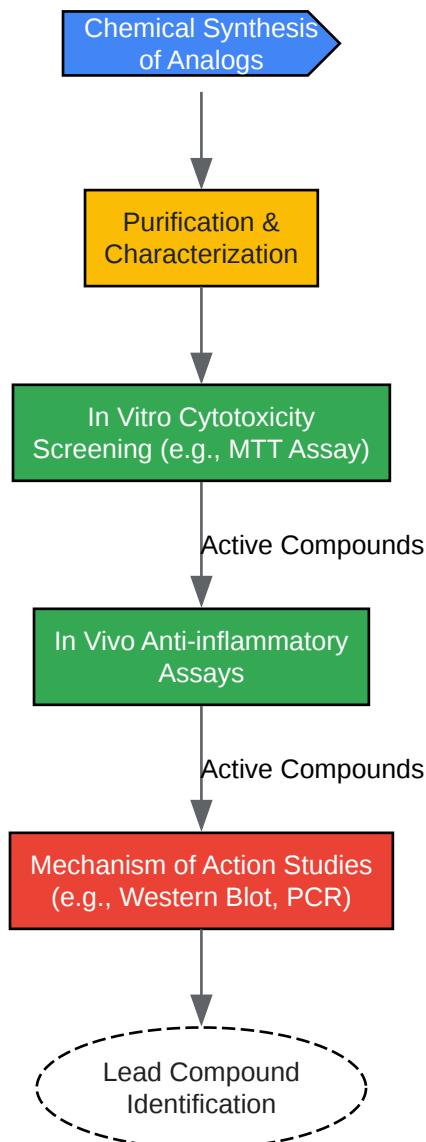

Nimbolide's Inhibition of the NF-κB Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Nimbolide inhibits the NF-κB pathway by blocking IKK activation.

Modulation of Apoptotic Pathways

Nimbulide induces apoptosis (programmed cell death) in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It modulates the expression of key apoptotic proteins, leading to the activation of caspases, the executioners of apoptosis.[\[14\]](#)


[Click to download full resolution via product page](#)

Caption: Nimbulide induces apoptosis via intrinsic and extrinsic pathways.

Experimental Workflow for Analog Evaluation

The general workflow for the synthesis and biological evaluation of novel nimbolide analogs is depicted below.

Workflow for Nimbolide Analog Synthesis and Evaluation

[Click to download full resolution via product page](#)

Caption: From synthesis to lead identification of nimbolide analogs.

Conclusion

The structure-activity relationship studies of nimbolide analogs have revealed critical structural features necessary for their potent cytotoxic and anti-inflammatory activities. The α, β -unsaturated ketone and the γ -lactone moieties are indispensable for cytotoxicity. Modifications at other positions, such as C-28, offer opportunities to enhance potency. The multifaceted mechanism of action, primarily through the inhibition of the NF- κ B pathway and induction of apoptosis, makes nimbolide a promising scaffold for the development of novel anticancer and anti-inflammatory agents. Further exploration of diverse analogs, guided by the SAR data presented, will be instrumental in identifying lead candidates with improved therapeutic profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dovepress.com [dovepress.com]
- 2. Nimbolide: promising agent for prevention and treatment of chronic diseases (recent update) | Food & Nutrition Research [foodandnutritionresearch.net]
- 3. Design, synthesis and cytotoxic activity studies of alkyne linked analogues of Nimbolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological activity of amide derivatives of nimbolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of nimbolide and its analogues and their application as poly(ADP-ribose) polymerase-1 trapping inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer properties of nimbolide and pharmacokinetic considerations to accelerate its development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchhub.com [researchhub.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]
- 12. Nimbolide: promising agent for prevention and treatment of chronic diseases (recent update) | Food & Nutrition Research [foodandnutritionresearch.net]
- 13. Nimbolide inhibits tumor growth by restoring hepatic tight junction protein expression and reduced inflammation in an experimental hepatocarcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In-vitro Morphological Assessment of Apoptosis Induced by Nimbolide; A Limonoid from Azadirachta Indica (Neem Tree) - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Structure-Activity Relationship of Nimbolide Analogs: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15129363#structure-activity-relationship-of-1-deacetyl nimbolinin-b-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com